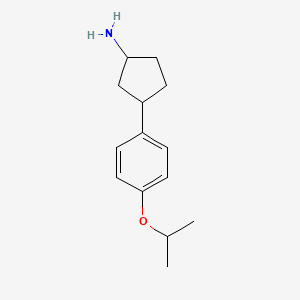
3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and an isopropoxy group at the 4-position of the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of the phenyl group with a cyclopentanone derivative in the presence of a palladium catalyst.
Reduction of Nitro Compounds:
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions: 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution Reactions: Substitution at various positions on the cyclopentane ring or the phenyl group can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
科学的研究の応用
3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is utilized in biological studies to investigate its interaction with various biomolecules.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological targets, leading to various physiological responses.
類似化合物との比較
2-(4-Isopropoxyphenyl)cyclopentan-1-amine: This compound is structurally similar but differs in the position of the isopropoxy group.
2-(Propan-2-yl)cyclopentan-1-amine: This compound lacks the phenyl group present in 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in unique chemical reactions and biological interactions compared to its similar counterparts.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
3-(4-propan-2-yloxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)16-14-7-4-11(5-8-14)12-3-6-13(15)9-12/h4-5,7-8,10,12-13H,3,6,9,15H2,1-2H3 |
InChIキー |
XGDLAOIUJMBCOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



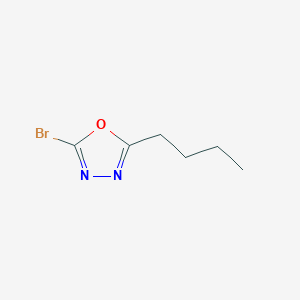
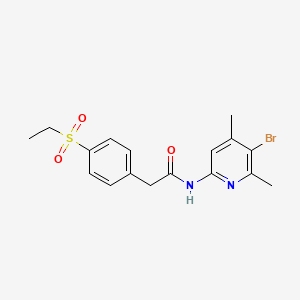
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
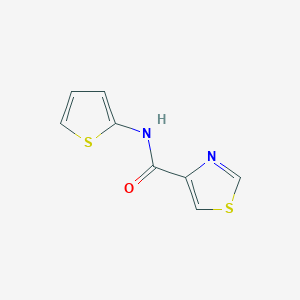
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
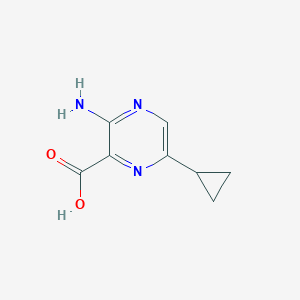


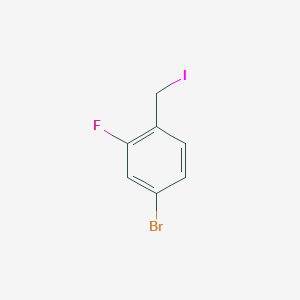
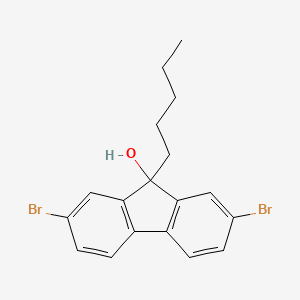
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
